molecular formula C13H18O4 B185287 5-(2,4-Dimethoxyphenyl)pentanoic acid CAS No. 103395-07-9

5-(2,4-Dimethoxyphenyl)pentanoic acid

Cat. No. B185287
M. Wt: 238.28 g/mol
InChI Key: RFDYHAGXJFZRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxyphenyl)pentanoic acid, also known as DMPA, is a chemical compound that belongs to the family of phenylacetic acids. It is a white crystalline powder with a molecular weight of 259.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)pentanoic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 5-(2,4-Dimethoxyphenyl)pentanoic acid may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

5-(2,4-Dimethoxyphenyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been shown to decrease the expression of cyclooxygenase-2, an enzyme involved in the inflammatory response. In addition, 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anti-convulsant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(2,4-Dimethoxyphenyl)pentanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 5-(2,4-Dimethoxyphenyl)pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)pentanoic acid.
Conclusion
In conclusion, 5-(2,4-Dimethoxyphenyl)pentanoic acid is a chemical compound with potential therapeutic applications. Its synthesis method yields a high purity of 5-(2,4-Dimethoxyphenyl)pentanoic acid, which has been extensively studied for its anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin production and the increase of GABA levels in the brain. Its potential use in the treatment of neurodegenerative diseases and chronic pain makes 5-(2,4-Dimethoxyphenyl)pentanoic acid a promising area of research for future studies.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

CAS RN

103395-07-9

Product Name

5-(2,4-Dimethoxyphenyl)pentanoic acid

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

RFDYHAGXJFZRFL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCCCC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CCCCC(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-L hydrogenation flask was charged with 36.2 g of 5-(2,4-dimethoxyphenyl)-4-pentenoic acid (3a) and 400 ml of glacial acetic acid. The flask was flushed with argon and 2 g of (10% Pd/C) were added to the flask, which was then attached to the hydrogenator. The hydrogenation bottle was evacuated, and charged with hydrogen to 40 to 50 psi. The reaction was run overnight until no further hydrogen was being consumed. The solution was filtered through Cellite (diatomaceous earth). The solvent was evaporated, and the residue dried in vacuo. The yield was 99%. 1H NMR (DMSO-d6) δ: 12.01 (br s, 1H), 6.99 (d, J=8.2 Hz, 1H), 6.49 (d, J=2 Hz, 1H), 6.41 (dd, J1=2 Hz, J2=8.2 Hz, 1H), 3.74 (s, 3H), 3.72 (s, 3H), 2.45 (t, 2H), 2.20 (t, 2H), 1.47 (m, 4H).
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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